molecular formula C19H25NO2 B14287716 2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine CAS No. 118608-95-0

2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine

Katalognummer: B14287716
CAS-Nummer: 118608-95-0
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: XENQLTJYZRXXKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine is an organic compound with a complex structure that includes a pyridine ring and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine typically involves multiple steps. One common method includes the reaction of 4-(2,2-dimethylpropyl)phenol with 2-bromopropane in the presence of a base to form 1-(4-(2,2-dimethylpropyl)phenoxy)propan-2-ol. This intermediate is then reacted with pyridine in the presence of a dehydrating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-tert-pentylphenoxy)ethanol: Similar structure but with an ethanol group instead of a pyridine ring.

    Pyriproxyfen: Another compound with a pyridine ring and phenoxy group, used as an insect growth regulator.

Uniqueness

2-(1-(4-(2,2-Dimethylpropyl)phenoxy)propan-2-yloxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

118608-95-0

Molekularformel

C19H25NO2

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-[1-[4-(2,2-dimethylpropyl)phenoxy]propan-2-yloxy]pyridine

InChI

InChI=1S/C19H25NO2/c1-15(22-18-7-5-6-12-20-18)14-21-17-10-8-16(9-11-17)13-19(2,3)4/h5-12,15H,13-14H2,1-4H3

InChI-Schlüssel

XENQLTJYZRXXKC-UHFFFAOYSA-N

Kanonische SMILES

CC(COC1=CC=C(C=C1)CC(C)(C)C)OC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.